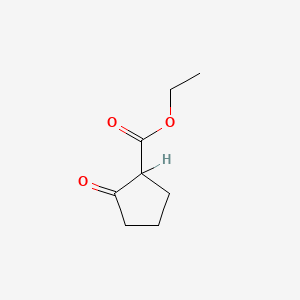

Ethyl 2-oxocyclopentanecarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZPNBKZPAWCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871790 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-10-9 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate (CAS Number: 611-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxocyclopentanecarboxylate, with the CAS number 611-10-9, is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis.[1] Its unique structural features, including a five-membered ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and spectroscopic analysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| CAS Number | 611-10-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pleasant | [1] |

| Boiling Point | 102-104 °C at 11 mmHg | [3] |

| Density | 1.054 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.452 | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

| pKa | ~11 (of the α-proton) |

Synthesis

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The most common starting material for this reaction is diethyl adipate (B1204190).

Dieckmann Condensation of Diethyl Adipate

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In the case of this compound, diethyl adipate is treated with a strong base, such as sodium ethoxide, to yield the desired five-membered ring.

Reaction Scheme:

Experimental Protocol: Dieckmann Condensation

Materials:

-

Diethyl adipate

-

Sodium metal

-

Absolute ethanol

-

Anhydrous toluene

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add anhydrous toluene. Carefully add sodium metal, cut into small pieces, to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion.

-

Reaction: Cool the sodium dispersion to room temperature. Slowly add absolute ethanol dropwise from the dropping funnel. The reaction is exothermic and will produce sodium ethoxide and hydrogen gas (ensure proper ventilation). After the complete reaction of sodium, add diethyl adipate dropwise to the stirred solution of sodium ethoxide in toluene.

-

Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its reactivity is centered around the acidic α-proton and the two carbonyl groups.

Michael Reaction

The enolate of this compound can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds. A notable example is the reaction with methyl vinyl ketone.

Reaction Scheme:

Experimental Protocol: Michael Reaction with Methyl Vinyl Ketone

Materials:

-

This compound

-

Methyl vinyl ketone

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in the anhydrous solvent.

-

Addition of Base and Michael Acceptor: Add a catalytic amount of triethylamine to the solution. Then, slowly add methyl vinyl ketone to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Loxoprofen (B1209778)

This compound is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The synthesis involves the alkylation of the β-keto ester followed by hydrolysis and decarboxylation.

Synthetic Pathway:

Experimental Protocol: Synthesis of Loxoprofen (General Steps)

-

Alkylation: The enolate of this compound, generated by a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetone), is reacted with an appropriate 2-(4-(halomethyl)phenyl)propanoate derivative.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation of the β-keto acid intermediate, yielding Loxoprofen.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the characterization and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the cyclopentanone (B42830) ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~3.4 | Triplet (t) | 1H | α-proton on the cyclopentanone ring |

| ~2.5 - 1.9 | Multiplet (m) | 6H | Cyclopentanone ring protons (-CH₂-) |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | Ketone carbonyl (C=O) |

| ~170 | Ester carbonyl (C=O) |

| ~61 | -O-CH₂-CH₃ |

| ~55 | α-carbon on the cyclopentanone ring |

| ~38, 29, 20 | Cyclopentanone ring carbons (-CH₂-) |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows strong absorption bands characteristic of the ketone and ester functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1200 | C-O stretch (ester) |

| ~2950 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 156. Common fragmentation patterns involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29), as well as cleavage of the cyclopentanone ring.

Safety and Handling

This compound is considered an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse array of complex molecules with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals. This technical guide has provided a detailed overview of this important compound, including practical experimental protocols and key spectroscopic data, to support its effective utilization in research and development.

References

- 1. This compound(611-10-9) 1H NMR spectrum [chemicalbook.com]

- 2. CN106699559B - A kind of preparation technology of loxoprofen sodium - Google Patents [patents.google.com]

- 3. CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of Ethyl 2-oxocyclopentanecarboxylate

An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate

Introduction

This compound, also known as 2-ethoxycarbonyl cyclopentanone, is a versatile organic compound with the chemical formula C8H12O3.[1][2] It presents as a clear, colorless to pale yellow liquid with a fruity odor.[1][3][4] This β-keto ester is a crucial building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[2][4][5] Its utility primarily stems from the reactivity of the α-hydrogen, which allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[6] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is characterized as a combustible liquid that is insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.[2][7][8]

Identifiers and General Data

| Property | Value | Reference |

| IUPAC Name | ethyl 2-oxocyclopentane-1-carboxylate | [2][3] |

| CAS Number | 611-10-9 | [1][2][3] |

| Molecular Formula | C8H12O3 | [1][3][8] |

| Molecular Weight | 156.18 g/mol | [1][3][9] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3][8] |

| Synonyms | 2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate | [9][10][11] |

Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Density | 1.054 g/mL at 25 °C | [1][5][8][9] |

| Boiling Point | 102-104 °C at 11 mmHg | [1][5][8][9] |

| Flash Point | 77 °C / 170.6 °F (closed cup) | [9][12] |

| Refractive Index | n20/D 1.452 | [1][5][8][9] |

| Water Solubility | Insoluble | [2][5][8] |

| pKa | 12.02 ± 0.20 (Predicted) | [2][8] |

| Vapor Pressure | 0.0743 mmHg at 25 °C | [8] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular cyclization of a diester.[13][14]

Dieckmann Condensation

This reaction involves the intramolecular base-catalyzed condensation of diethyl adipate (B1204190).[6][15] A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester after neutralization.[6][13][14]

Caption: Mechanism of Dieckmann Condensation for synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following protocol is based on typical industrial preparation methods.[1][16]

-

Reaction Setup : In a suitable reaction vessel, place 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[16]

-

Cyclization : Heat the mixture to reflux. The progress of the reaction should be monitored using gas chromatography until the concentration of diethyl adipate is less than 1%.[1][16]

-

Workup : Once the reaction is complete, remove the ethanol (B145695) generated during the reaction. Cool the mixture to 30°C.[1][16]

-

Neutralization : Neutralize the reaction mixture with 30% hydrochloric acid. This will cause the separation of the organic and aqueous phases.[1]

-

Isolation : Collect the organic phase and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Purification : Purify the crude product by vacuum distillation, collecting the fraction at 83-88°C/5mmHg. This procedure typically yields the final product with a purity of around 98%.[1][16]

Key Chemical Reactions and Reactivity

The reactivity of this compound is dominated by the presence of the acidic α-hydrogen located between the two carbonyl groups. This allows for easy deprotonation by a base to form a stabilized enolate, which is a potent nucleophile.

Caption: General reactivity pathways of the compound via its enolate.

Alkylation

The enolate of this compound readily reacts with alkyl halides in an SN2 reaction to form α-alkylated products. This is a cornerstone reaction for introducing new carbon-carbon bonds. A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[2][17] In this synthesis, it reacts with ethyl 2-(4-chloromethylphenyl)propionate in the presence of a base like potassium hydroxide.[2][17]

Michael Addition

As a soft nucleophile, the enolate can also participate in Michael additions (conjugate additions) with α,β-unsaturated carbonyl compounds.[5][18] An experimental protocol describes the reaction with methyl vinyl ketone (MVK) catalyzed by iron(III) chloride hexahydrate, which proceeds cleanly and in high yield without the need for solvents or anhydrous conditions.[18]

Hydrolysis and Decarboxylation

The ester group can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation, yielding a 2-substituted cyclopentanone.[2] This sequence is often employed after an alkylation step to produce functionalized ketones.[6] For instance, the intermediate in the Loxoprofen synthesis is hydrolyzed and decarboxylated using hydrobromic acid.[2][17]

Applications in Drug Development

This compound is a valuable starting material for several active pharmaceutical ingredients (APIs).

-

Loxoprofen Synthesis : As mentioned, it is a key precursor for the synthesis of Loxoprofen.[2] The initial step involves the alkylation of its enolate.

-

Other Syntheses : It has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide, demonstrating its versatility in creating complex molecular architectures.[5]

Caption: Simplified workflow for the synthesis of Loxoprofen.

Detailed Experimental Protocols

Michael Addition to Methyl Vinyl Ketone (MVK)

This protocol is adapted from Organic Syntheses.[18]

-

Reaction Setup : In a 50-mL round-bottomed flask equipped with a magnetic stir bar, charge this compound (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).

-

Reagent Addition : Place the flask in a room temperature water bath. Add methyl vinyl ketone (MVK) (15.0 mL, 182 mmol) over 1 hour using a syringe pump. Note: MVK is hazardous and this step must be performed in a fume hood.[18]

-

Reaction : Stir the resulting mixture for 12 hours at room temperature.

-

Workup : Remove all volatile materials (excess MVK, etc.) from the reaction mixture under reduced pressure at room temperature for 3 hours with continued stirring.

-

Purification : Equip the flask for distillation and distill the product under high vacuum (bp 130°C at 1 mmHg) to yield analytically pure 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[18]

Safety and Handling

This compound is considered a combustible liquid and an irritant.[7][8] Proper safety precautions are necessary during handling.

| Safety Aspect | Recommendation | Reference |

| Hazards | Irritating to eyes, respiratory system, and skin. | [2][5][8] |

| Personal Protective Equipment | Wear protective gloves, safety glasses/eyeshields, and appropriate clothing. Use a dust mask (type N95) if aerosols are generated. | [7][9] |

| Handling | Avoid breathing vapors and contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition. | [2][7][12] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep refrigerated for long-term quality. | [1][2][12] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [12] |

| Fire Fighting | Use carbon dioxide, dry chemical powder, or foam. Water spray can be used to cool containers. | [7][12] |

| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow to enter the environment. | [2][7][12] |

Conclusion

This compound is a foundational reagent in modern organic synthesis. Its straightforward preparation via the Dieckmann condensation and the versatile reactivity centered on its enolate form make it an indispensable tool for constructing complex cyclic systems. For professionals in pharmaceutical research and drug development, a thorough understanding of its properties and reaction pathways is essential for leveraging its potential in the synthesis of novel therapeutic agents and other high-value chemicals.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 611-10-9: this compound [cymitquimica.com]

- 5. This compound CAS#: 611-10-9 [m.chemicalbook.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chembk.com [chembk.com]

- 9. 2-氧代环戊羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 611-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 15. chegg.com [chegg.com]

- 16. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-oxocyclopentanecarboxylate. This compound, a key building block in organic synthesis, exhibits keto-enol tautomerism, a phenomenon that is clearly elucidated by NMR spectroscopy. This guide presents detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the structural and electronic properties of this molecule.

Keto-Enol Tautomerism: A Fundamental Equilibrium

This compound exists as an equilibrium mixture of its keto and enol tautomers. The presence of both forms in solution is readily observable by NMR spectroscopy, as the protons and carbons in each tautomer are in chemically distinct environments, giving rise to separate sets of signals. The equilibrium can be influenced by factors such as solvent polarity and temperature.

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays signals for both the keto and enol forms. The relative integration of these signals can be used to determine the equilibrium ratio of the two tautomers.

Table 1: ¹H NMR Data for this compound (Keto Tautomer)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.19 | q | 7.1 | 2H | -OCH₂CH₃ |

| 3.45 | t | 7.5 | 1H | α-CH |

| 2.50 - 2.20 | m | - | 4H | -CH₂- (cyclopentanone ring) |

| 2.10 - 1.90 | m | - | 2H | -CH₂- (cyclopentanone ring) |

| 1.28 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: ¹H NMR Data for this compound (Enol Tautomer)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.1 (broad) | s | - | 1H | Enolic -OH |

| 4.15 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.45 - 2.25 | m | - | 4H | Allylic -CH₂- (cyclopentene ring) |

| 1.85 - 1.75 | m | - | 2H | Homoallylic -CH₂- (cyclopentene ring) |

| 1.26 | t | 7.1 | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the keto-enol tautomerism, with distinct signals for the carbonyl and olefinic carbons in the respective forms.

Table 3: ¹³C NMR Data for this compound (Keto Tautomer)

| Chemical Shift (δ) ppm | Assignment |

| 212.5 | C=O (ketone) |

| 170.1 | C=O (ester) |

| 61.5 | -OCH₂CH₃ |

| 58.0 | α-CH |

| 38.0 | Cyclopentanone ring CH₂ |

| 29.5 | Cyclopentanone ring CH₂ |

| 20.8 | Cyclopentanone ring CH₂ |

| 14.2 | -OCH₂CH₃ |

Table 4: ¹³C NMR Data for this compound (Enol Tautomer)

| Chemical Shift (δ) ppm | Assignment |

| 172.8 | C=O (ester) |

| 162.1 | Enolic C-OH |

| 101.5 | Olefinic C-COOEt |

| 60.2 | -OCH₂CH₃ |

| 31.0 | Allylic CH₂ |

| 28.5 | Allylic CH₂ |

| 21.0 | Homoallylic CH₂ |

| 14.3 | -OCH₂CH₃ |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties and minimal signal overlap in the regions of interest.

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Decoupling: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol tautomers.

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, highlighting the key features arising from its keto-enol tautomerism. The provided data and protocols serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Spectroscopic Analysis of Ethyl 2-oxocyclopentanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for Ethyl 2-oxocyclopentanecarboxylate. It includes a detailed presentation of the spectral data, experimental protocols, and visualizations of the analytical workflow and molecular fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ketone and ester functionalities, as well as the hydrocarbon backbone.

Table 1: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1180 | Strong | C-O stretch (ester) |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1]

Table 2: Summary of Significant Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - C₂H₄]⁺ |

| 111 | Strong | [M - OC₂H₅]⁺ |

| 83 | High | [M - COOC₂H₅]⁺ |

| 55 | Very High | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Experimental Protocols

Infrared (IR) Spectroscopy

The infrared spectrum of a liquid sample like this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Protocol for Liquid Sample IR Analysis:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is done to subtract any signals from the plates themselves or the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Electron ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam causes the molecular ions to be in a high-energy state, leading to their fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in an EI mass spectrometer is a complex process. The following diagram illustrates the proposed major fragmentation pathways.

Caption: Proposed fragmentation of this compound.

References

Dieckmann condensation mechanism for Ethyl 2-oxocyclopentanecarboxylate synthesis

An In-depth Technical Guide to the Dieckmann Condensation for the Synthesis of Ethyl 2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a powerful intramolecular organic reaction used to synthesize cyclic β-keto esters from diesters. Named after the German chemist Walter Dieckmann, this base-catalyzed cyclization is the intramolecular equivalent of the Claisen condensation.[1][2] It is particularly effective for the formation of sterically stable five- and six-membered rings, making it a cornerstone in the synthesis of carbocyclic and heterocyclic frameworks.[3][4][5] One of the classic applications of this reaction is the synthesis of this compound from diethyl adipate (B1204190) (a 1,6-diester), a key intermediate in the production of various natural products and pharmaceuticals.[6][7]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data for the synthesis of this compound.

Core Reaction Mechanism

The mechanism of the Dieckmann condensation is analogous to that of the Claisen condensation and proceeds through several key steps.[8][9] The reaction is driven to completion by the formation of a highly stable, resonance-stabilized enolate of the β-keto ester product, which is protonated in a final acidic workup step.[10][11]

-

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters, abstracts an acidic α-proton from one of the ester groups of the diethyl adipate molecule to form a resonance-stabilized enolate ion.[4][12]

-

Intramolecular Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[2][13] This cyclization step, a 5-exo-trig nucleophilic attack, results in the formation of a five-membered ring and a tetrahedral intermediate.[1]

-

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This yields the cyclic β-keto ester, this compound.[14]

-

Deprotonation (Driving Force) : The newly formed cyclic β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The ethoxide ion generated in the previous step immediately abstracts this proton.[8][10] This irreversible acid-base reaction forms a stable, resonance-stabilized enolate and drives the reaction equilibrium toward the product.[11]

-

Protonation (Workup) : A final acidic workup (e.g., with H₃O⁺) neutralizes the enolate, protonating it to yield the final this compound product.[1][14]

Caption: Reaction mechanism for the Dieckmann condensation of diethyl adipate.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials and Equipment:

-

Diethyl adipate

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Toluene (or Benzene, though Toluene is preferred for safety)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

Caption: General experimental workflow for the synthesis.

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, carefully add small, clean pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add dry toluene. Begin stirring and add diethyl adipate dropwise via a dropping funnel at a rate that maintains gentle reflux.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (typically 90-115°C) for several hours (e.g., 4-10 hours) to ensure the reaction goes to completion.[15]

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and a slight excess of dilute acid (e.g., 20-80% H₂SO₄ or concentrated HCl) to neutralize the base and protonate the enolate.[15] Check the pH to ensure it is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with a suitable organic solvent like diethyl ether or ethyl acetate.[13][15]

-

Drying and Solvent Removal: Combine all organic extracts and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

The successful synthesis of this compound yields a product with well-defined physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 611-10-9 | [16] |

| Molecular Formula | C₈H₁₂O₃ | [16] |

| Molecular Weight | 156.18 g/mol | [16] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.054 g/mL at 25 °C | [16] |

| Boiling Point | 102-104 °C at 11 mmHg | [16] |

| Refractive Index (n20/D) | 1.452 | [16] |

| Flash Point | 77 °C (170.6 °F) - closed cup |[16] |

Table 2: Typical Reaction Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Starting Material | Diethyl adipate | A 1,6-diester is required for a 5-membered ring.[1] |

| Base | Sodium ethoxide (NaOEt) | Base should match the ester's alcohol to prevent transesterification.[3] |

| Solvent | Toluene, Benzene, Anhydrous Ethanol | Polar aprotic solvents (THF, DMF) can also be used to enhance enolate stability.[4] |

| Reaction Temperature | 70-115 °C | [15] |

| Reaction Time | 4-10 hours | [15] |

| Workup | Acidification (HCl, H₂SO₄) | Essential final step to protonate the stable enolate intermediate.[8][14] |

| Yield | Varies; typically moderate to high | Yields can be affected by reaction conditions and purity of reagents. |

Conclusion

The Dieckmann condensation is an indispensable tool in organic synthesis for the creation of cyclic ketones. The synthesis of this compound from diethyl adipate exemplifies the reaction's utility in forming stable five-membered ring systems. By understanding the core mechanism and optimizing experimental conditions, researchers can efficiently produce this versatile β-keto ester, which serves as a valuable building block for more complex molecular architectures in medicinal chemistry and natural product synthesis.[3][7]

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 7. fiveable.me [fiveable.me]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 14. jk-sci.com [jk-sci.com]

- 15. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 16. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

Executive Summary: This document provides a comprehensive technical overview of the synthesis of Ethyl 2-oxocyclopentanecarboxylate from diethyl adipate (B1204190). The core of this transformation is the Dieckmann condensation, an intramolecular cyclization reaction that is fundamental in organic synthesis for creating five- and six-membered rings.[1][2] This guide details the underlying reaction mechanism, presents various experimental protocols, and summarizes quantitative data from multiple synthetic approaches. Visualizations of the chemical pathway and experimental workflow are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-ethoxycarbonyl cyclopentanone, is a valuable cyclic β-ketoester intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[3][4] The most prominent and industrially viable method for its preparation is the Dieckmann condensation of diethyl adipate.[5] This reaction is an intramolecular variant of the Claisen condensation, where a diester undergoes a base-catalyzed cyclization to form a β-keto ester.[6][7][8]

The synthesis is particularly effective for 1,6-diesters like diethyl adipate, which preferentially form sterically stable five-membered rings.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting material, followed by an acidic work-up.[9][10]

Reaction Mechanism

The Dieckmann condensation of diethyl adipate proceeds through a series of well-defined steps initiated by a strong base, typically sodium ethoxide, to prevent transesterification.[5]

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of diethyl adipate to form a resonance-stabilized enolate ion.[1][11]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[1][9] This step results in the formation of a cyclic tetrahedral intermediate.[9]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.[11] This yields the cyclic β-keto ester.

-

Deprotonation (Driving Force): The product, this compound, has a highly acidic proton on the carbon between the two carbonyl groups (a β-keto ester, pKa ≈ 11).[10] The ethoxide ion generated in the previous step rapidly deprotonates this position, forming a stable enolate. This irreversible acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[7]

-

Acidic Work-up: The final step involves the addition of a protic acid (e.g., H₃O⁺) to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[6][9]

Experimental Protocols

The synthesis can be performed under various conditions, including traditional solvent-based methods and more modern solvent-free approaches.

Protocol 1: Sodium Ethoxide in Toluene[12]

This method is a common industrial and laboratory procedure for the synthesis.

-

Reaction Setup: A reaction vessel is charged with 950g of toluene, 132g of sodium ethoxide (98%), and 300g of diethyl adipate.[12]

-

Reaction Execution: The mixture is heated to reflux.[12] The reaction progress is monitored, typically by gas chromatography, until the concentration of diethyl adipate is below 1%.[12]

-

Solvent Removal: Upon completion, the ethanol (B145695) generated during the reaction is removed by distillation.[12] Since Dieckmann condensations are equilibrium reactions, removing the alcohol byproduct helps drive the reaction toward the product.[5]

-

Work-up: The reaction mixture is cooled to 30°C and neutralized with 30% hydrochloric acid.[12] The organic and aqueous phases are then separated.[12]

-

Purification: The collected organic phase is dried, and the final product is isolated by vacuum distillation at 83-88°C / 5 mmHg.[12] This procedure has been reported to yield the product with high purity (97-98%).[13]

Protocol 2: Solvent-Free Synthesis[14][15]

Solvent-free methods offer a "green" alternative that is simple, clean, and economical.[14]

-

Reaction Setup: Diethyl adipate is mixed with a powdered strong base, such as potassium tert-butoxide (BuᵗOK), in a mortar and pestle at room temperature for approximately 10 minutes.[15]

-

Reaction Execution: The resulting solidified mixture is kept in a desiccator for 60 minutes to allow the reaction to go to completion and to evaporate the tert-butanol (B103910) byproduct.[14][15]

-

Work-up: The dried reaction mixture is neutralized by the addition of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).[14]

-

Purification: The product is isolated directly from the neutralized mixture by distillation under reduced pressure.[14] This method has been reported to produce an 82% yield.[14][15]

Data Presentation

The choice of base and solvent significantly impacts the reaction yield. The following table summarizes quantitative data from various reported procedures.

| Base | Solvent | Temperature | Yield (%) | Reference(s) |

| Sodium Ethoxide | Toluene | Reflux | 72 - 82% | [12][13] |

| Sodium Ethoxide | Solvent-Free | Room Temp | 61% | [15] |

| Sodium Methoxide | Solvent-Free | Room Temp | 61% | [5] |

| Potassium tert-Butoxide | Toluene | Reflux | 98% | [15] |

| Potassium tert-Butoxide | Solvent-Free | Room Temp | 82% | [5][14][15] |

| Sodium Hydride | Toluene | Reflux | 82% | [13] |

| Dimsyl Ion | DMSO | N/A | Higher than Na/Toluene | [16] |

| Sodium Ethoxide | High-Viscosity Reactor | 150°C | Quantitative | [5] |

Note: Kinetic measurements have shown that reaction rates and yields are consistently higher in DMSO.[16] The use of stronger bases like potassium tert-butoxide also tends to result in higher yields compared to sodium ethoxide, both in solvent and solvent-free conditions.[5][15]

Experimental Workflow Visualization

The general workflow for the synthesis, from setup to final product analysis, can be visualized as a logical progression of steps.

References

- 1. fiveable.me [fiveable.me]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 5. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 6. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 12. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. lookchem.com [lookchem.com]

- 15. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]

- 16. gchemglobal.com [gchemglobal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Ethoxycarbonylcyclopentanone

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-ethoxycarbonylcyclopentanone, a cyclic β-keto ester of significant interest in synthetic and medicinal chemistry. The dual reactivity of its tautomeric forms, the ketone and the enol, dictates its utility as a versatile building block. This document elucidates the structural and environmental factors governing the tautomeric equilibrium, with a particular focus on solvent effects. While specific quantitative equilibrium data for 2-ethoxycarbonylcyclopentanone is not extensively published, this guide leverages data from closely related and well-studied acyclic β-keto esters, such as ethyl acetoacetate, to illustrate the fundamental principles and expected trends. Detailed experimental protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside an overview of computational approaches for theoretical prediction of tautomer stability. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and practical application of the principles of keto-enol tautomerism.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form.[2] However, in β-dicarbonyl compounds like 2-ethoxycarbonylcyclopentanone, the enol form can be significantly stabilized. This stabilization arises from two primary factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, leading to a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered pseudo-ring.[1]

The position of this equilibrium is crucial as it dictates the chemical reactivity of the molecule. The keto form typically undergoes nucleophilic attack at the carbonyl carbon, while the enol form acts as a carbon-centered nucleophile at the α-carbon.

The Tautomeric Equilibrium of 2-Ethoxycarbonylcyclopentanone

The equilibrium between the keto and enol forms of 2-ethoxycarbonylcyclopentanone is dynamic and highly sensitive to its environment. The general principle is that non-polar solvents tend to favor the enol tautomer, where the intramolecular hydrogen bond is a dominant stabilizing force. In contrast, polar, hydrogen-bond-accepting solvents can solvate the keto form and disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.[1][3]

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-Oxocyclopentanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-oxocyclopentanecarboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and presents a comprehensive, standardized experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 611-10-9) is a cyclic β-keto ester widely utilized as a building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and flavoring agents.[1] Its chemical structure, featuring both a ketone and an ester functional group, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Reference |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] |

| Ethers | Diethyl ether | Soluble | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1] |

| Aqueous | Water | Insoluble | [1][2][3] |

This profile is consistent with the "like dissolves like" principle of solubility, where a moderately polar organic compound like this compound dissolves well in other organic solvents of similar polarity but has poor solubility in the highly polar solvent, water.[4]

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following is a detailed methodology for the precise quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and widely used technique for determining the concentration of a solute in a saturated solution.[4][5][6]

Principle

A saturated solution of this compound is prepared in the target organic solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Beakers or vials with secure caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed beaker or vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed container in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is fully saturated.

-

-

Sample Collection:

-

Once saturation is achieved, allow the solution to stand undisturbed in the water bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid crystallization upon cooling. To ensure no solid particles are transferred, it is highly recommended to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the total mass of the vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the bulk of the solvent has been removed, place the container in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent. Dry to a constant weight.

-

Cool the container in a desiccator to room temperature before re-weighing.

-

Data Analysis and Calculation

The solubility can be calculated as follows:

-

Mass of the empty container: M_container

-

Mass of the container + saturated solution: M_total

-

Mass of the container + dry solute: M_final

-

Volume of the aliquot: V_aliquot

-

Mass of the solute: M_solute = M_final - M_container

-

Mass of the solvent: M_solvent = M_total - M_final

-

Solubility ( g/100 mL): (M_solute / V_aliquot) * 100

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100

Visualizing the Experimental Workflow

The logical flow of the gravimetric method for solubility determination can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative behavior as a soluble compound in common organic solvents is well-established. For drug development and process chemistry applications requiring precise solubility values, the detailed gravimetric method outlined in this guide provides a robust and reliable framework for experimental determination. The application of such standardized protocols is essential for generating the high-quality data needed for informed decision-making in a research and development setting.

References

IUPAC name and synonyms for Ethyl 2-oxocyclopentanecarboxylate

An In-depth Technical Guide to Ethyl 2-Oxocyclopentanecarboxylate for Researchers and Drug Development Professionals

Introduction

This compound is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, combining a ketone and an ester functional group on a five-membered ring, allow for a wide range of chemical transformations. This makes it an important intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for professionals in research and drug development.

Nomenclature and Identification

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common ones include 2-Carbethoxycyclopentanone, 2-Ethoxycarbonylcyclopentanone, Cyclopentanone-2-carboxylic acid ethyl ester, and Ethyl cyclopentanone-2-carboxylate.[1][5][6][8][9][10]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and implementation.

| Property | Value | References |

| Molecular Weight | 156.18 g/mol | [1][4][7][8][11] |

| Appearance | Clear colorless to pale yellow liquid | [1][3][4][8][12] |

| Boiling Point | 102-104 °C at 11 mmHg221 °C at 760 mmHg | [4][11][12][13][14] |

| Density | 1.054 g/mL at 25 °C | [4][11][12][14] |

| Refractive Index (n20/D) | 1.452 | [4][11][12][13][14] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [4][12][13] |

| Water Solubility | Insoluble | [3][12] |

| pKa (Predicted) | 12.02 ± 0.20 | [3][12] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Dieckmann condensation, which is an intramolecular cyclization of a diethyl adipate. A detailed protocol using sodium ethoxide is described below.[4]

Materials:

-

Diethyl acetonedicarboxylate (or Diethyl adipate)

-

Sodium ethoxide (98%)

-

Toluene

-

30% Hydrochloric acid

-

Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

-

In a flask equipped for reflux, place 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl acetonedicarboxylate.[4]

-

Heat the mixture under reflux. The progress of the reaction should be monitored using gas chromatography until the content of the starting material is less than 1%.[4]

-

Once the reaction is complete, remove the generated ethanol (B145695) by distillation.[4]

-

Cool the reaction mixture to 30 °C.[4]

-

Neutralize the mixture with 30% hydrochloric acid.[4]

-

Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.[4]

-

Dry the organic phase over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the organic phase.

-

Purify the product by vacuum distillation, collecting the fraction at 83-88 °C/5 mmHg. This procedure typically yields the product with a purity of 98% and a yield of 82%.[4]

Alkylation: Michael Reaction with Methyl Vinyl Ketone (MVK)

This compound can undergo Michael addition, a key carbon-carbon bond-forming reaction. An example is the reaction with methyl vinyl ketone (MVK).[15]

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Iron(III) chloride hexahydrate (catalyst)

Procedure:

-

In a wide-necked reaction flask, mix this compound with a slight excess (1.1 equivalents) of methyl vinyl ketone. Note: MVK is a hazardous and toxic material and all operations must be performed in a fume hood.[15]

-

Add a catalytic amount of Iron(III) chloride hexahydrate.

-

The reaction is slightly exothermic; use a water cooling bath to prevent the volatile MVK from evaporating.[15]

-

Stir the resulting mixture for 12 hours at room temperature.[15]

-

After the reaction period, remove all volatile materials under reduced pressure at room temperature for 3 hours with continued stirring.[15]

-

Equip the flask for vacuum distillation and distill the product under high vacuum. The boiling point of the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is 130°C at 1 mmHg.[15]

-

Collect the distillate in a single receiver flask to obtain the pure product.[15]

Applications in Synthesis

This compound is a valuable precursor for a variety of more complex molecules. It is utilized in the synthesis of pharmaceuticals such as Loxoprofen, a non-steroidal anti-inflammatory drug.[3] It also serves as an intermediate in the synthesis of natural products like tanikolide (B1238862) and spiro compounds like (±)-cis,cis-spiro[4.4]nonane-1,6-diol.[11][12] Its reactivity also extends to phase-transfer benzylation reactions and catalyzed oxidation of alcohols.[12][14]

Visualizations

Synthesis Workflow

References

- 1. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L04528.14 [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 611-10-9: this compound [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 10. This compound | 611-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound 95 611-10-9 [sigmaaldrich.com]

- 12. This compound CAS#: 611-10-9 [m.chemicalbook.com]

- 13. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]

- 14. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Stability and Storage of Ethyl 2-oxocyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9). Understanding the stability profile of this key synthetic intermediate is crucial for ensuring its quality, purity, and performance in research and pharmaceutical development. This document outlines its inherent chemical properties, potential degradation pathways, and recommended analytical procedures for stability assessment.

Core Chemical Properties and Stability Profile

This compound is a colorless to pale yellow liquid. It is generally considered stable under normal temperatures and pressures. However, as a β-keto ester, it possesses inherent chemical reactivity that can lead to degradation under certain conditions. The primary degradation pathways for β-keto esters include hydrolysis and decarboxylation, which can be catalyzed by acidic or basic conditions.

Table 1: General Stability and Storage Recommendations

| Parameter | Recommendation | Citation |

| Storage Temperature | Room temperature, in a cool, dry place. Refrigeration is also a suitable option. | [1] |

| Atmosphere | Sealed in a dry environment. | [1] |

| Light Exposure | Store in a dark place to minimize potential photodegradation. | |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | |

| General Handling | Use in a well-ventilated area and avoid contact with skin and eyes. |

Potential Degradation Pathways

The principal degradation mechanisms for this compound are anticipated to be hydrolysis and subsequent decarboxylation, particularly in the presence of acid or base catalysts.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, which would yield 2-oxocyclopentanecarboxylic acid and ethanol. This reaction can be accelerated by the presence of moisture, acids, or bases.

-

Decarboxylation: The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to produce cyclopentanone (B42830).

It is therefore critical to control the storage environment to exclude moisture and avoid contact with acidic or basic substances.

Forced Degradation Studies: An Overview

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following conditions are recommended for investigating the stability of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the ester to 2-oxocyclopentanecarboxylic acid, followed by potential decarboxylation to cyclopentanone. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Saponification of the ester to the sodium salt of 2-oxocyclopentanecarboxylic acid. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the cyclopentanone ring or other oxidative side reactions. |

| Thermal Degradation | Dry heat at 70°C for 48 hours | Potential for decarboxylation and other thermal decomposition products. |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light at ambient temperature | Photochemically induced degradation, potentially involving radical pathways. |

Experimental Protocols

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix equal volumes of the stock solution and the acidic or basic solution (as specified in Table 2).

-

Oxidation: Mix equal volumes of the stock solution and the oxidizing agent solution.

-

Thermal Degradation: Store the stock solution at the specified temperature.

-

Photodegradation: Expose the stock solution to the specified light source.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis. For acidic samples, use an equivalent amount of base, and for basic samples, use an equivalent amount of acid.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

Due to the keto-enol tautomerism of β-keto esters, which can cause poor peak shapes in reversed-phase HPLC, a specialized approach is recommended.

Table 3: Proposed HPLC Parameters for Stability-Indicating Analysis

| Parameter | Proposed Condition | Rationale |

| Column | Mixed-mode (e.g., reversed-phase/ion-exchange) or a standard C18 column | Mixed-mode columns can improve peak shape for tautomeric compounds. A standard C18 can be used with mobile phase optimization. |

| Mobile Phase | A) 0.1% Formic acid in WaterB) Acetonitrile | An acidic mobile phase can accelerate the interconversion of tautomers, leading to a single, sharp peak. |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes | To ensure separation of the parent compound from potential polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30-40°C | Increased temperature can also help to coalesce tautomer peaks into a single peak. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | DAD allows for peak purity analysis to ensure that the main peak is not co-eluting with any degradation products. |

| Injection Volume | 10 µL | Standard injection volume. |

Visualizations

Caption: Relationship between storage conditions and stability.

References

Methodological & Application

Application Notes and Protocols: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the alkylation of ethyl 2-oxocyclopentanecarboxylate. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, crucial for the elaboration of a wide range of carbocyclic structures found in natural products and pharmaceutical agents. The protocol details the deprotonation of the β-keto ester to form a nucleophilic enolate, followed by its reaction with an electrophilic alkyl halide. This process allows for the introduction of various alkyl substituents at the α-position of the cyclopentanone (B42830) ring, providing a versatile method for generating substituted cyclic ketones.

Introduction

The alkylation of β-keto esters, such as this compound, is a classic and highly effective method for the construction of substituted ketone frameworks. The reaction proceeds through the formation of a stabilized enolate anion, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide.[1][2][3] The acidity of the α-proton, situated between two carbonyl groups, facilitates its removal by a moderately strong base, such as sodium ethoxide.[3] This methodology is widely employed in synthetic organic chemistry due to its reliability and the ready availability of the starting materials.

Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound.

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Sodium metal

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, allyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

1. Preparation of Sodium Ethoxide Solution:

-

In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).

-

Carefully add sodium metal (1.1 equivalents relative to the β-keto ester) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

2. Enolate Formation:

-

Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

To the cooled solution, add this compound (1.0 equivalent) dropwise via a dropping funnel over 15-20 minutes with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

3. Alkylation:

-

Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.

-

After the addition, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Workup:

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Neutralize the mixture with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.